molecular formula C17H21ClN4O2 B2604045 1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea CAS No. 2034612-87-6

1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea

Cat. No.: B2604045
CAS No.: 2034612-87-6
M. Wt: 348.83
InChI Key: LDSUPMWZAMAMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrazolyl group, and an oxanyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the oxanyl group: This step involves the reaction of the pyrazole derivative with an oxirane compound, typically under basic conditions to form the oxanyl group.

    Attachment of the chlorophenyl group: This is usually done through a nucleophilic substitution reaction where the chlorophenyl group is introduced using a chloromethylating agent.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biological assays to study its effects on cellular processes and enzyme activities.

    Industry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-5-yl}urea: Similar structure but with a different position of the pyrazolyl group.

    1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-imidazol-4-yl}urea: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c18-14-6-4-13(5-7-14)9-19-17(23)21-15-10-20-22(11-15)12-16-3-1-2-8-24-16/h4-7,10-11,16H,1-3,8-9,12H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSUPMWZAMAMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.